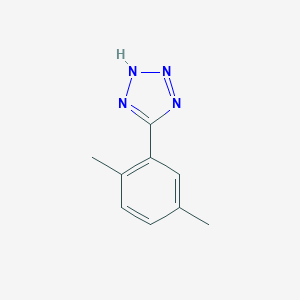![molecular formula C9H8ClNO2S2 B296037 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid, also known as CBES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBES is a sulfenic acid derivative that contains a benzoxazole ring and a thiol group. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid reacts selectively with cysteine residues in proteins, leading to the formation of protein-S-sulfenic acid derivatives. This reaction occurs through a thiol-disulfide exchange mechanism, where the thiol group of cysteine reacts with the sulfenyl chloride group of this compound, leading to the formation of the sulfenic acid derivative. The formation of protein-S-sulfenic acid derivatives has been shown to regulate protein function and play a role in redox signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of protein function, the modulation of cellular signaling pathways, and the protection against oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
One advantage of using 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid in lab experiments is its selectivity for cysteine residues in proteins, allowing for the specific modification of proteins. However, one limitation of using this compound is its potential toxicity, as sulfenyl chloride derivatives can be reactive and may cause damage to cells.
未来方向
There are several future directions for the study of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid, including the development of new methods for its synthesis and purification, the investigation of its potential therapeutic applications, and the study of its effects on cellular signaling pathways. Additionally, the use of this compound in the study of protein function and redox signaling pathways may lead to the discovery of new targets for drug development.
合成方法
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid can be synthesized using various methods, including the reaction between 5-chloro-2-aminobenzoxazole and 2-chloroethylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. Another method involves the reaction between 5-chloro-2-aminobenzoxazole and 2-chloroethylsulfanyl chloride in the presence of a reducing agent such as sodium borohydride.
科学研究应用
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid has been used in various scientific research applications, including the study of redox signaling pathways, protein thiol modification, and enzyme kinetics. This compound has been shown to react selectively with cysteine residues in proteins, leading to the formation of protein-S-sulfenic acid derivatives. This compound has also been used to study the effects of oxidative stress on cellular signaling pathways and the role of sulfenic acid derivatives in regulating protein function.
属性
分子式 |
C9H8ClNO2S2 |
|---|---|
分子量 |
261.8 g/mol |
IUPAC 名称 |
5-chloro-2-(2-hydroxysulfanylethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO2S2/c10-6-1-2-8-7(5-6)11-9(13-8)14-3-4-15-12/h1-2,5,12H,3-4H2 |
InChI 键 |
XNOPGBCROYWSKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCCSO |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCCSO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
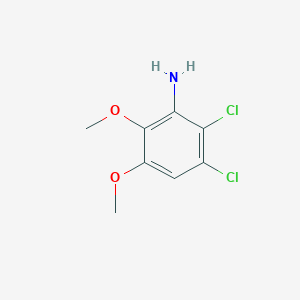
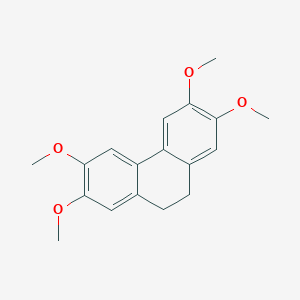
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
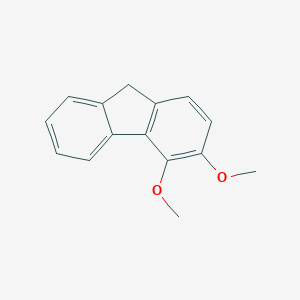
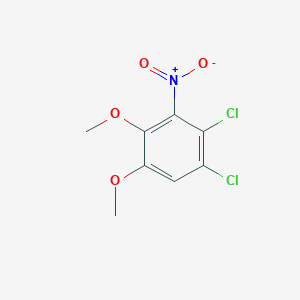
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)

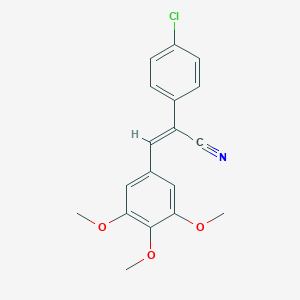

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
